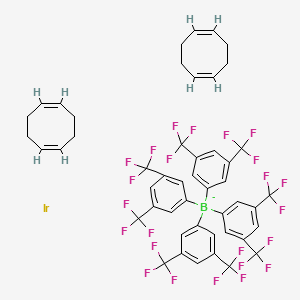

Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

Description

Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is a cationic iridium complex stabilized by the weakly coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) anion. Its structure consists of an iridium(I) center coordinated to two 1,5-cyclooctadiene (COD) ligands, forming a 16-electron complex . The BArF⁻ anion enhances solubility in nonpolar solvents and stabilizes the cationic metal center, making the compound highly effective in catalysis .

Key applications include:

- Asymmetric hydrogenation of trisubstituted olefins and enones, achieving high enantiomeric excess (ee) under mild conditions (50–100 bar H₂, room temperature) .

- C–H bond activation and functionalization in organic synthesis .

- Photocatalytic reactions, where the iridium center facilitates electron transfer processes .

The compound is typically synthesized by reacting [Ir(cod)Cl]₂ with sodium BArF, followed by anion metathesis to isolate the cationic complex .

Properties

IUPAC Name |

cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.2C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOUGNAJKPZBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36BF24Ir- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1271.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666826-16-0 | |

| Record name | Bis(cyclooctadiene)iridium(I) (tetrakis(pentafluorophenyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate typically involves a ligand exchange reaction. One common method is the reaction of tris(triphenylphosphine)iridium(I) chloride with 3,5-bis(trifluoromethyl)phenylborate under specific conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the iridium complex. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by the iridium center.

Reduction: It is also involved in reduction reactions, particularly in catalytic hydrogenation processes.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation reactions, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the substrates involved .

Scientific Research Applications

Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:

Biology: The compound’s catalytic properties are explored in the synthesis of biologically active compounds.

Medicine: It plays a role in the development of new drugs and therapeutic agents through its application in organic synthesis.

Mechanism of Action

The mechanism by which Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate exerts its catalytic effects involves the activation of substrates through coordination to the iridium center. This coordination facilitates various transformations, such as hydrogenation and cyclodehydration, by lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Variation in Metal Center

Key Insight : The Ir(I) complex outperforms Rh(I) and Ru(II) analogs in asymmetric hydrogenation due to iridium’s unique electronic configuration and stronger substrate activation .

Variation in Counterion

Key Insight: BArF⁻’s weak coordination and solubility in nonpolar solvents make it superior to bulkier borates (e.g., ) and traditional anions like PF₆⁻ in stabilizing reactive cationic intermediates .

Variation in Ligands

Key Insight : While COD provides versatility, chiral ligands like SpinPHOX and proline derivatives enable precise stereochemical control in hydrogenation (e.g., 81% yield and >99% ee in ) .

Research Findings and Limitations

- Superior performance of Ir(I)-BArF: In enantioconvergent hydrogenation, Ir(I)-BArF achieves >95% conversion and 99% ee for α-disubstituted enones, outperforming Rh and Ru analogs .

- Counterion limitations : Sodium BArF alone shows poor reactivity in cross-coupling (trace product in ), highlighting the necessity of pairing BArF⁻ with transition metals for catalysis.

- Thermal sensitivity : Ru(II)-BArF complexes degrade under high-temperature conditions, restricting their utility in thermally demanding reactions .

Biological Activity

Chemical Identity

- CAS Number : 666826-16-0

- Molecular Formula : \text{Ir C}_8\text{H}_{12})_2\text{ B C}_8\text{H}_3\text{F}_6)_4)}

- Molecular Weight : 1271.79 g/mol

- Appearance : Dark red powder

- Purity : 97%

This compound is a complex organometallic iridium compound often utilized in catalysis and organic synthesis due to its unique properties and biological activity.

Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has been studied for its potential biological activities, particularly in the context of catalysis in organic reactions. Its mechanism often involves the formation of reactive intermediates that can participate in various chemical transformations, including asymmetric synthesis.

Catalytic Applications

Research indicates that this compound exhibits high catalytic efficiency in several reactions, such as:

- Asymmetric Aldol Reactions : The compound has shown effectiveness in promoting aldol reactions with high enantioselectivity, particularly with aromatic aldehydes .

- Synthesis of Chiral Compounds : It has been used successfully in the synthesis of optically active compounds, which are crucial in pharmaceuticals .

Case Studies

- Aldol Reaction Efficiency : In a study published in Acta, researchers demonstrated that using this iridium complex as a catalyst allowed for the efficient transformation of various aldehydes into β-hydroxy ketones with high yields and selectivity. The study highlighted the entropic advantages provided by the compound's structure, which facilitates binding to substrates .

- Synthesis of Trichloroalkanols : Yamamoto et al. reported on the use of this catalyst in synthesizing 1,1,1-trichloro-2-alkanols from chloral and ketones. The reaction conditions were optimized to achieve significant yields while maintaining high enantioselectivity .

Comparative Biological Activity

| Compound | Application | Catalytic Activity | Enantioselectivity (%) |

|---|---|---|---|

| This compound | Asymmetric Aldol Reactions | High | Up to 99% |

| Other Iridium Complexes | Various Organic Reactions | Moderate to High | Varies |

Research Findings

The biological activity of this compound is primarily attributed to its ability to stabilize transition states during reactions, thus enhancing reaction rates and selectivity. Studies have shown that the presence of trifluoromethyl groups significantly influences the electronic properties of the compound, improving its reactivity and selectivity in catalytic processes .

Q & A

Basic: What are the standard synthetic routes for preparing Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, and what are the key considerations for purity optimization?

Methodological Answer:

The synthesis typically involves reacting dimeric [Ir(cod)Cl]₂ with sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) in dichloromethane. A molar ratio of 1:2.6 (Ir:NaBArF) is commonly used, followed by stirring under inert conditions. For example, combining 30 mg of ligand with [Ir(cod)Cl]₂ (33.7 mg) and NaBArF (115.2 mg) in 5 mL dichloromethane yields the product as an orange foam, albeit with ~20% impurities . Purification via column chromatography (e.g., diethyl ether/dichloromethane gradients) can improve purity to ~80% . Recrystallization from dichloromethane/hexane mixtures is challenging due to poor solubility . Key considerations include maintaining anhydrous conditions, avoiding oxygen, and optimizing ligand-to-metal ratios to minimize byproducts.

Advanced: How does the choice of counterion (e.g., BArF vs. BPh₄⁻) influence the catalytic activity and enantioselectivity of iridium complexes in asymmetric hydrogenation?

Methodological Answer:

The weakly coordinating BArF⁻ anion enhances catalytic activity by stabilizing cationic iridium species without blocking active sites. For example, iridium complexes with BArF⁻ achieve turnover numbers (TONs) up to 10,000 in asymmetric hydrogenation of N-arylimines, compared to <1,000 TONs with BPh₄⁻ . The bulky, electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups in BArF⁻ reduce ion pairing, improving solubility in nonpolar solvents and enabling higher enantioselectivity (up to 98% ee) . Mechanistic studies suggest that BArF⁻ minimizes catalyst deactivation by preventing aggregation, thereby extending catalytic lifetime .

Basic: What spectroscopic and analytical methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/³¹P NMR : To confirm ligand coordination and assess optical purity (≥99% ee reported for chiral variants) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., MW = 1271.80 g/mol) and counterion incorporation .

- Elemental analysis : Ensures stoichiometric ratios of Ir, B, and ligand components .

- X-ray crystallography : Resolves η⁴-coordination of cyclooctadiene and borate geometry .

Impurity profiling (e.g., residual dichloromethane or unreacted NaBArF) can be performed via GC-MS or ICP-OES .

Advanced: In catalytic asymmetric hydrogenation, what role do chiral ligands play in the iridium complex's mechanism, and how can ligand modifications impact reaction outcomes?

Methodological Answer:

Chiral P,N-ligands (e.g., PHOX, SpinPHOX) dictate enantioselectivity by inducing asymmetry at the iridium center. For instance, (S,S)-SpinPHOX ligands generate a chiral pocket that steers substrate orientation during H₂ activation, achieving >95% ee in olefin hydrogenation . Modifying ligand steric bulk (e.g., tert-butyl vs. phenyl groups) alters transition-state geometries: bulkier substituents increase enantioselectivity but may reduce reaction rates due to steric hindrance . Computational modeling (DFT) is recommended to predict ligand effects on activation barriers and optimize TONs .

Basic: What are the optimal storage conditions for this compound to maintain its stability?

Methodological Answer:

The compound is air- and moisture-sensitive. Store as a dark red crystalline solid at 2–8°C under argon or nitrogen . Solutions in dichloromethane or THF should be used immediately or stored at –20°C for ≤48 hours. Prolonged exposure to light or humidity leads to ligand dissociation and borate decomposition, detectable via loss of catalytic activity or color changes (e.g., blackening) .

Advanced: How do impurities in the synthesis of iridium complexes with BArF counterions affect catalytic performance, and what purification strategies are effective?

Methodological Answer:

Impurities (e.g., unreacted [Ir(cod)Cl]₂ or free ligands) can poison catalytic sites, reducing TONs by up to 50% . Column chromatography with silica gel (eluent: dichloromethane/hexane) removes chloride salts and ligand byproducts . For complexes resistant to crystallization, preparative HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity . ICP-MS analysis of reaction filtrates quantifies residual Ir, ensuring efficient metal utilization .

Basic: What is the role of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion in the solubility and reactivity of iridium complexes?

Methodological Answer:

The BArF⁻ anion enhances solubility in low-polarity solvents (e.g., toluene, dichloromethane) due to its lipophilic 3,5-bis(trifluoromethyl)phenyl groups . This solubility prevents precipitation during catalysis, enabling homogeneous reactions. Additionally, BArF⁻ weakly coordinates to Ir, leaving the metal center accessible for substrate binding while stabilizing the cationic complex against decomposition .

Advanced: How do computational studies contribute to understanding the electronic structure and catalytic behavior of Bis(cyclooctadiene)iridium(I) complexes with BArF?

Methodological Answer:

Density functional theory (DFT) calculations reveal that BArF⁻ minimally perturbs the Ir center’s electron density, preserving its redox activity for H₂ activation . Studies on ligand-Ir interactions show that π-backdonation from Ir to cyclooctadiene strengthens with electron-withdrawing substituents on the borate, accelerating oxidative addition steps . Molecular dynamics simulations further predict solvent effects on ion pairing, guiding solvent selection (e.g., dichloromethane vs. THF) for optimal reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.